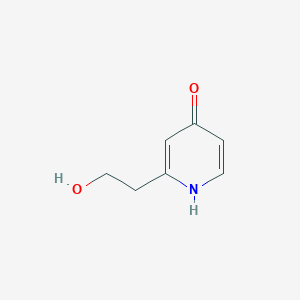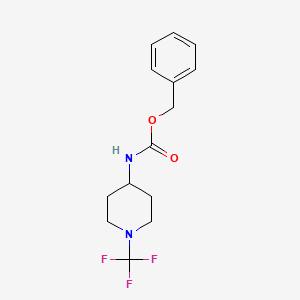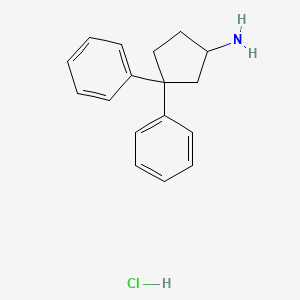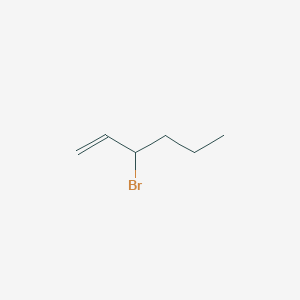![molecular formula C10H14S B13957489 1-Ethyl-2-[(methylsulfanyl)methyl]benzene CAS No. 65130-44-1](/img/structure/B13957489.png)
1-Ethyl-2-[(methylsulfanyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-[(methylsulfanyl)methyl]benzene is an organic compound with the molecular formula C10H14S It is a derivative of benzene, where an ethyl group and a [(methylsulfanyl)methyl] group are substituted at the 1 and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-[(methylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, starting with 1-ethylbenzene, a Friedel-Crafts alkylation can be performed using [(methylsulfanyl)methyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-[(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the [(methylsulfanyl)methyl] group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring. For example, nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Methyl-substituted benzene
Substitution: Nitro, sulfonyl, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-[(methylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of sulfur-containing organic molecules with biological systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-[(methylsulfanyl)methyl]benzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The [(methylsulfanyl)methyl] group can influence the reactivity and orientation of the substitution due to its electron-donating properties.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-methylbenzene: Similar structure but lacks the sulfur-containing group.
1-Methyl-2-ethylbenzene: Positional isomer with different substitution pattern.
2-Ethylmethylbenzene: Another positional isomer with ethyl and methyl groups at different positions.
Uniqueness: 1-Ethyl-2-[(methylsulfanyl)methyl]benzene is unique due to the presence of the [(methylsulfanyl)methyl] group, which imparts distinct chemical and physical properties. This sulfur-containing group can participate in specific reactions and interactions that are not possible with purely hydrocarbon derivatives.
Eigenschaften
CAS-Nummer |
65130-44-1 |
|---|---|
Molekularformel |
C10H14S |
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
1-ethyl-2-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C10H14S/c1-3-9-6-4-5-7-10(9)8-11-2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
BEIBSKUNRHVPHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)










